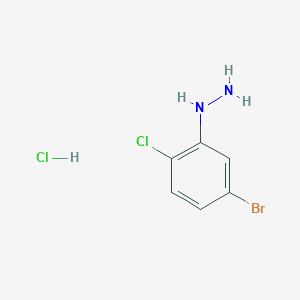
(5-Bromo-2-chlorophenyl)-hydrazine, hydrochloride
Vue d'ensemble
Description
“(5-Bromo-2-chlorophenyl)-hydrazine, hydrochloride” is a chemical compound with the CAS Number: 1067197-15-2 . It has a molecular weight of 257.94 and is typically found in powder form .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, hydrazine-coupled compounds like pyrazoles can be synthesized through nucleophilic addition-elimination reactions . The yields for such reactions can range from 61.64% to 95.5% .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H6BrClN2.ClH/c7-4-1-2-5 (8)6 (3-4)10-9;/h1-3,10H,9H2;1H . This indicates the presence of bromine, chlorine, nitrogen, and hydrogen atoms in the compound.Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . The compound has a molecular weight of 257.94 .Applications De Recherche Scientifique
Analytical Applications in Chemistry
Bromine chloride, including derivatives like "(5-Bromo-2-chlorophenyl)-hydrazine, hydrochloride," is utilized in hydrochloric acid medium as a standard reagent for the rapid and precise determination of organic compounds. This method involves direct or indirect titrimetric methods where hydrazine and its aryl derivative undergo significant electron changes, aiding in the analysis of compounds like carbonyl compounds, sulphanilamide, thiobarbituric acid, and thiourea among others (Verma, K., Srivastava, A., Ahmed, J., & Bose, S., 1978).
Electrochemical Sensing of Pollutants
The compound has been implicated in the development of nanostructure-amplified sensors for the determination of major water pollutants such as hydrazine and 4-chlorophenol. These pollutants are critical to monitor due to their impact on human health. A new hydroquinone derivative was used in a carbon paste matrix as an electro-catalyst mediator for measuring hydrazine, demonstrating the compound's role in enhancing electrochemical signals for pollutant detection (Tahernejad-Javazmi, F., Shabani-Nooshabadi, M., Karimi-Maleh, H., & Naeimi, H., 2018).
Synthesis of Complex Organic Compounds
"this compound" is a precursor in the synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents, indicating its utility in creating compounds with potential biological activities. The process involves a series of reactions including refluxing, esterification, hydrazinolysis, and conversion into Schiff bases, highlighting the compound's versatility in organic synthesis and its contribution to the development of new antimicrobial agents (Sah, P., Bidawat, P., Seth, M., & Gharu, C. P., 2014).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Orientations Futures
Propriétés
IUPAC Name |
(5-bromo-2-chlorophenyl)hydrazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrClN2.ClH/c7-4-1-2-5(8)6(3-4)10-9;/h1-3,10H,9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBDFZYUISBRBFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)NN)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrCl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1067197-15-2 | |
| Record name | (5-bromo-2-chlorophenyl)hydrazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-amino-3-(trifluoromethyl)phenyl]-4-fluorobenzamide](/img/structure/B2706857.png)

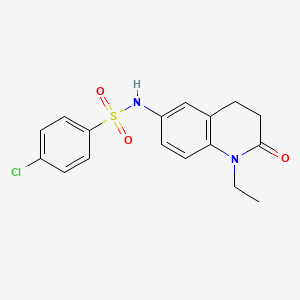
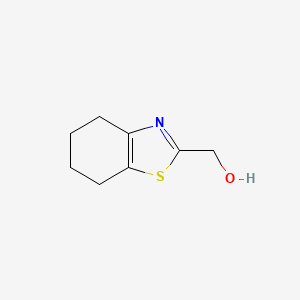

![N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2706865.png)
![N-(4-fluorophenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2706869.png)
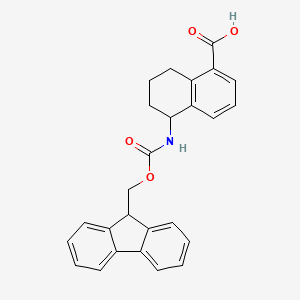
![N-[(pyridin-3-yl)methyl]-4,6-bis(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B2706872.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2706876.png)
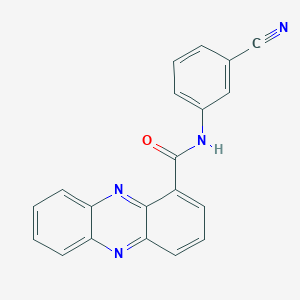
![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2706879.png)

